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Compound of Interest

Compound Name: 1,2,2-Trichloropropane

Cat. No.: B3031411

A comprehensive spectroscopic comparison of the five structural isomers of trichloropropane—
1,1,1-trichloropropane, 1,1,2-trichloropropane, 1,1,3-trichloropropane, 1,2,2-trichloropropane,
and 1,2,3-trichloropropane—reveals distinct fingerprints for each molecule. This guide provides
a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering a valuable resource for researchers, scientists, and
professionals in drug development for the precise identification and characterization of these
compounds.

The subtle rearrangement of chlorine atoms on a three-carbon propane backbone gives rise to
five unique structural isomers, each possessing a distinct set of physical and chemical
properties. Spectroscopic techniques are indispensable for differentiating these closely related
compounds. This guide presents a side-by-side comparison of their spectral data, supported by
generalized experimental protocols for data acquisition.

Isomeric Landscape of Trichloropropane

The five structural isomers of trichloropropane (CsHsCls) are:
e 1,1,1-Trichloropropane: All three chlorine atoms are attached to the first carbon atom.

e 1,1,2-Trichloropropane: Two chlorine atoms are on the first carbon, and one is on the
second.

e 1,1,3-Trichloropropane: Two chlorine atoms are on the first carbon, and one is on the third.
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e 1,2,2-Trichloropropane: One chlorine atom is on the first carbon, and two are on the
second.

e 1,2,3-Trichloropropane: One chlorine atom is attached to each of the three carbon atoms.[1]

[2]

A visual representation of the structural relationships between these isomers is provided below.

Trichloropropane Isomers

/ Structural Isomers\
Y
G,l,l-Trichloropropana G,l,Z-Trichloropropana G,l,S-Trichloropropana G,Z,Z-Trichloropropana G,Z,S-Trichloropropana

Click to download full resolution via product page

A diagram illustrating the five structural isomers of trichloropropane.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for each trichloropropane isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen
(*H NMR) and carbon (*3C NMR) atoms within a molecule. The chemical shifts (d) are reported
in parts per million (ppm) relative to a standard reference.

Table 1: *H NMR Spectroscopic Data for Trichloropropane Isomers
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Proton Chemical Shift (5, o
Isomer . Multiplicity
Environment ppm)

1,1,1- .

) -CH2- 2.65 Triplet
Trichloropropane
-CHs 1.35 Triplet
1,1,2-

] -CH(CI)- 4.34 Quartet
Trichloropropane
-CH(CI)2 5.85 Doublet
-CHs 1.69 Doublet
1,1,3- .

] -CH(CI)2 6.09 Triplet
Trichloropropane
-CHa- 2.60 Quintet
-CH:ClI 3.83 Triplet
1,2,2- _

) -CH:CI 4.04 Singlet
Trichloropropane
-CHs 2.23 Singlet
1,2,3-

] -CH(CI)- 4.27 Quintet
Trichloropropane
-CH2ClI 3.87-3.96 Multiplet

Table 2: 13C NMR Spectroscopic Data for Trichloropropane Isomers
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Isomer Carbon Environment Chemical Shift (6, ppm)
1,1,1-Trichloropropane CCls 98.9
-CH>- 45.1

-CHs 11.5

1,1,2-Trichloropropane CCl2 80.2
CHCI 63.8

-CHs 25.1

1,1,3-Trichloropropane CCl2 78.5
-CH2- 39.7

-CH2CI 45.8

1,2,2-Trichloropropane CClz 89.9
-CH2CI 58.2

-CHs 29.8

1,2,3-Trichloropropane CHCI 62.8
-CH2ClI 49.3

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic
fingerprint. The data is presented as wavenumber (cm1).

Table 3: Key IR Absorption Bands for Trichloropropane Isomers (cm—1)
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Isomer C-H Stretching C-H Bending C-Cl Stretching
1,1,1-
_ ~2950-3000 ~1380, ~1450 ~700-800
Trichloropropane
1,1,2-
~2950-3000 ~1380, ~1450 ~650-800
Trichloropropane
1,1,3-
_ ~2950-3000 ~1380, ~1450 ~650-800
Trichloropropane
1,2,2-
_ ~2950-3000 ~1380, ~1450 ~650-800
Trichloropropane
1,2,3-
~2950-3000 ~1380, ~1450 ~650-750

Trichloropropane

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, aiding in the determination of the molecular weight and structural features.

Table 4: Key Mass Spectrometry Fragments (m/z) for Trichloropropane Isomers

Isomer Molecular lon (M*) Key Fragments (m/z)
1,1,1-Trichloropropane 146/148/150 111/113, 75, 61
1,1,2-Trichloropropane 146/148/150 111/113, 97/99, 75, 63/65
1,1,3-Trichloropropane 146/148/150 111/113, 97/99, 75, 61
1,2,2-Trichloropropane 146/148/150 111/113, 97/99, 75, 61
1,2,3-Trichloropropane 146/148/150 110/112, 75/77, 61

Note: The presence of chlorine isotopes (3°Cl and 37Cl) results in characteristic isotopic

patterns for chlorine-containing fragments.

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic techniques
discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

 Dissolve approximately 5-20 mg of the trichloropropane isomer in 0.6-1.0 mL of a deuterated
solvent (e.g., chloroform-d, CDCls).

¢ Transfer the solution to a 5 mm NMR tube.

e Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent
does not contain one.

1H NMR Acquisition:

Spectrometer: 300-500 MHz NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-10 ppm.

13C NMR Acquisition:

e Spectrometer: 75-125 MHz NMR spectrometer.

e Pulse Sequence: Proton-decoupled pulse sequence.

e Number of Scans: 128-1024 (or more, depending on concentration).
o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0-150 ppm.
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Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e Place a drop of the neat liquid trichloropropane isomer onto the surface of a salt plate (e.qg.,
NaCl or KBr).

» Place a second salt plate on top of the first to create a thin liquid film.
e Mount the plates in the spectrometer's sample holder.

Data Acquisition:

o Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

e Scan Range: 4000-400 cm~1.

e Resolution: 4 cm~1,

e Number of Scans: 16-32.

o Abackground spectrum of the clean salt plates should be acquired and subtracted from the
sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of the trichloropropane isomer in a volatile solvent (e.g.,
dichloromethane or hexane) at a concentration of approximately 10-100 pg/mL.

Instrumentation and Conditions:

e Gas Chromatograph: Equipped with a capillary column suitable for volatile organic
compounds (e.g., DB-5ms).

« Injection: 1 pL of the sample solution is injected into the GC inlet.

¢ Inlet Temperature: 250 °C.
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e Oven Temperature Program:
o Initial temperature: 40 °C, hold for 2 minutes.
o Ramp: 10 °C/min to 200 °C.
o Hold at 200 °C for 5 minutes.
o Carrier Gas: Helium at a constant flow rate.
e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 35-200.
o Scan Speed: 2 scans/second.

The workflow for identifying a trichloropropane isomer using these spectroscopic techniques is
outlined below.

Spectroscopic Identification Workflow
(Mass Spectrometry (MS) ' ( ) ' )

/ Compare Spectra with Database/
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A workflow for the spectroscopic identification of trichloropropane isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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